molecular formula C17H17N5O2S B2605832 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1095403-33-0

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2605832
CAS No.: 1095403-33-0
M. Wt: 355.42
InChI Key: HNBOCSAGUPSRLS-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a benzo[d]oxazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Benzo[d]oxazole Ring: Starting with an appropriate precursor, the benzo[d]oxazole ring can be synthesized through cyclization reactions.

    Thioether Formation: The benzo[d]oxazole ring can then be functionalized with a thiol group to form the thioether linkage.

    Piperazine and Pyrimidine Coupling: The piperazine ring can be synthesized separately and then coupled with a pyrimidine derivative.

    Final Coupling: The final step involves coupling the thioether-functionalized benzo[d]oxazole with the piperazine-pyrimidine moiety under suitable reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propanone
  • 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)butanone

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-15(12-25-17-20-13-4-1-2-5-14(13)24-17)21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBOCSAGUPSRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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